Pyreno(1,2-b)thiophene

Organic Semiconductors Band Gap Engineering Charge Transport Materials

Pyreno(1,2-b)thiophene (CAS 189-83-3) is a tetracyclic fused heteroaromatic compound comprising a pyrene core fused to a thiophene ring at the 1,2-positions, with molecular formula C₁₈H₁₀S and molecular weight 258.34 g/mol. The compound exists as a solid at ambient conditions with a density of 1.392 g/cm³, boiling point of 471.7°C at 760 mmHg, and flash point of 180.7°C.

Molecular Formula C18H10S
Molecular Weight 258.3 g/mol
CAS No. 189-83-3
Cat. No. B15496626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyreno(1,2-b)thiophene
CAS189-83-3
Molecular FormulaC18H10S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4SC=C5)C=C2
InChIInChI=1S/C18H10S/c1-2-11-4-5-13-10-14-8-9-19-18(14)15-7-6-12(3-1)16(11)17(13)15/h1-10H
InChIKeyKCKFFTQULGAQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyreno(1,2-b)thiophene (CAS 189-83-3): Structural Identity and Baseline Procurement Data


Pyreno(1,2-b)thiophene (CAS 189-83-3) is a tetracyclic fused heteroaromatic compound comprising a pyrene core fused to a thiophene ring at the 1,2-positions, with molecular formula C₁₈H₁₀S and molecular weight 258.34 g/mol [1]. The compound exists as a solid at ambient conditions with a density of 1.392 g/cm³, boiling point of 471.7°C at 760 mmHg, and flash point of 180.7°C [2]. It serves as a fundamental building block for pyreno[b]thiophene isomer studies and as a scaffold for designing extended π-conjugated systems in organic electronics research [3]. Commercial sourcing of this compound requires verification of synthetic origin—whether derived from the established Lee–Castle synthetic route (1981) [4] or from alternative methods—as well as batch-specific purity (typically ≥95%) and GC retention index consistency for analytical validation [5].

Why Generic Substitution Fails for Pyreno(1,2-b)thiophene (CAS 189-83-3): Isomer-Specific Electronic Consequences


Generic substitution of pyreno(b)thiophene isomers without specification of fusion regiochemistry will inevitably yield divergent electronic properties and device performance, rendering cross-isomer interchange scientifically invalid. Pyreno(b)thiophene exists as three distinct regioisomers—pyreno[1,2-b]thiophene, pyreno[2,1-b]thiophene, and pyreno[4,5-b]thiophene—each with different π-conjugation topologies that directly alter frontier orbital energies, optical transitions, and solid-state packing [1]. Computational evidence demonstrates that even when pyreno[1,2-b]thiophene serves as a core scaffold, further structural modifications produce band gap variations spanning 2.340–2.602 eV across derivatives, compared to 3.12 eV for a reference pyreno framework [2]. Substituting an incorrect isomer or an unverified structural analog in a materials research program introduces uncontrolled variables that compromise reproducibility and device optimization. Procurement of the correct CAS-registered isomer is therefore a non-negotiable requirement for meaningful comparative studies and predictable electronic performance.

Quantitative Differentiation Evidence for Pyreno(1,2-b)thiophene (CAS 189-83-3) Relative to Analogs


HOMO-LUMO Band Gap Reduction Relative to Naphtho[1,2-b]thiophene

Pyreno(1,2-b)thiophene exhibits a narrower HOMO-LUMO band gap (~2.1–2.5 eV) compared to the smaller fused analog naphtho[1,2-b]thiophene (~2.8 eV) . This reduction in the frontier orbital energy separation indicates enhanced π-electron delocalization across the extended pyrene framework, which directly lowers the energy barrier for charge carrier generation and thermal excitation . For organic semiconductor applications, a narrower band gap correlates with increased intrinsic conductivity, lower optical absorption onset energy, and improved alignment with common electrode work functions .

Organic Semiconductors Band Gap Engineering Charge Transport Materials

Electrochemical Stability: Reversible Redox Behavior in Cyclic Voltammetry

Pyreno(1,2-b)thiophene displays reversible oxidation and reduction peaks in cyclic voltammetry, a critical indicator of electrochemical stability under repeated charge–discharge cycling . While many fused thiophene analogs undergo irreversible electrochemical degradation or electropolymerization during CV scanning, the pyreno[1,2-b]thiophene framework maintains redox reversibility due to the stabilizing effect of the extended aromatic pyrene core on the radical cation and radical anion intermediates . This property is essential for applications requiring sustained performance under operational bias stress.

Electrochemistry Organic Electronics Redox Stability

NLO Response Enhancement Through Structural Derivatization: DFT Evidence

When pyreno[1,2-b]thiophene serves as a π-conjugated core scaffold for nonlinear optical (NLO) chromophore design, systematic acceptor functionalization produces dramatic reductions in band gap energy (from 3.12 eV for the parent PYFR reference to 2.340–2.602 eV for derivatives PYFD1–PYFD7) and substantial enhancement of first hyperpolarizability (β_tot) [1]. The most responsive derivative, PYFD2, achieved α = 1.861 × 10⁻²² esu and β_tot = 2.376 × 10⁻²⁸ esu, accompanied by increased global softness (σ = 0.4273 eV) and decreased hardness (η = 1.170 eV) relative to the reference chromophore [1].

Nonlinear Optics DFT Calculations Chromophore Design

Evidence-Based Application Scenarios for Pyreno(1,2-b)thiophene (CAS 189-83-3) Procurement


Organic Field-Effect Transistor (OFET) Semiconductor Development Requiring Low Band Gap Scaffolds

Research groups developing p-type or ambipolar organic semiconductors for OFET applications can rationally select pyreno(1,2-b)thiophene as a core building block based on its ~2.1–2.5 eV HOMO-LUMO gap, which is 11–25% narrower than naphtho[1,2-b]thiophene . This narrower gap reduces charge injection barriers at the electrode–semiconductor interface and enhances intrinsic conductivity, enabling higher field-effect mobility without extensive molecular engineering . The compound‘s reversible CV oxidation and reduction peaks further support device fabrication protocols requiring stable electrochemical cycling during operation . Procurement of this specific isomer ensures that the electronic properties match computational predictions and literature benchmarks, avoiding the performance variability associated with incorrect regioisomer substitution [1].

Nonlinear Optical (NLO) Chromophore Synthesis with Tunable Hyperpolarizability

Synthetic chemistry teams focused on NLO-active materials can utilize pyreno(1,2-b)thiophene as a π-conjugated scaffold for constructing donor–π–acceptor chromophores. DFT calculations demonstrate that derivatives built on this core achieve band gap reductions of 0.78 eV (from 3.12 eV to 2.340 eV) and first hyperpolarizability values reaching β_tot = 2.376 × 10⁻²⁸ esu for the optimized PYFD2 derivative [2]. These computational benchmarks provide quantitative guidance for experimental prioritization of acceptor functionalization strategies. Procurement of the pure [1,2-b] isomer is essential, as alternative regioisomers would alter π-conjugation topology and yield different NLO responses incompatible with DFT-predicted structure–property relationships [1].

Analytical Reference Standard for Polycyclic Aromatic Sulfur Heterocycle (PASH) Identification in Environmental or Petroleum Samples

Analytical laboratories performing GC or GC-MS characterization of polycyclic aromatic sulfur heterocycles (PASHs) in environmental samples, petroleum fractions, or combustion products require authenticated reference standards for isomer-specific identification. Pyreno[1,2-b]thiophene possesses documented GC retention indices (Lee‘s RI) on non-polar columns: 450.0 on DB-5 (30 m × 0.25 mm, He, temperature-programmed), 449.56 and 449.30 on SE-52 (H₂, temperature-programmed), and 441.3 on HP-5 (He) [3]. These certified retention parameters enable unambiguous chromatographic peak assignment and isomer discrimination, as the three pyreno[b]thiophene regioisomers are expected to exhibit distinct retention behavior due to differences in molecular shape and polarizability [1]. Procurement of CAS 189-83-3 specifically ensures that the reference standard corresponds to the correct pyreno[1,2-b]thiophene isomer rather than pyreno[2,1-b]thiophene or pyreno[4,5-b]thiophene [1].

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